2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
Description
2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane (CAS: 934558-37-9) is a boronic ester featuring a six-membered dioxaborinane ring substituted with three methyl groups and a 2-methoxyphenyl moiety. Its molecular formula is C₁₃H₁₉BO₃ (MW: 234.10 g/mol), and it is commercially available as an industrial-grade reagent with 99% purity . The methoxy group at the ortho position of the aryl ring influences its electronic and steric properties, making it distinct from other derivatives in this class.
Properties
IUPAC Name |
2-(2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO3/c1-10-9-13(2,3)17-14(16-10)11-7-5-6-8-12(11)15-4/h5-8,10H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOLSCLBNZSAMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501203654 | |
| Record name | 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501203654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934558-37-9 | |
| Record name | 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=934558-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501203654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Photocatalyzed Borylation of Aryldiazonium Salts
A notable method involves photocatalytic borylation of aryldiazonium salts, as detailed in recent research. The procedure includes:
- Reagents : Aryldiazonium tetrafluoroborates, bis(pinacolato)diboron (B2Pin2), methoxyphenyl precursors.
- Catalysts : Photocatalysts such as MPA-capped CdSe quantum dots.
- Conditions : Irradiation with blue LED light (λ ≈ 455 nm), in a mixture of water and dichloromethane, under inert atmosphere.
- Reaction parameters : Typically, 20–24 hours at room temperature or slightly elevated temperatures.
- Outcome : Yields of around 78% for specific boronate esters, with purification via column chromatography.
Research Reference : The detailed procedure is outlined in a supporting document, indicating the synthesis of various boronate esters, including 2-(2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane, with yields reaching 78% under photocatalytic conditions.
Nickel-Catalyzed Borylation Using Organohalides
Another prominent method is nickel-catalyzed borylation of aryl halides , especially aryl chlorides or bromides, employing:
- Reagents : Aryl halides (e.g., 4-chloroanisole), bis(pinacolato)diboron (B2Pin2), cesium fluoride (CsF) as a base.
- Catalyst : Dichlorobis(trimethylphosphine)nickel.
- Solvent : Tetrahydrofuran (THF).
- Conditions : Elevated temperature (~100°C), inert atmosphere (argon), sealed reaction vessel, typically for 2 hours.
- Procedure : Under argon, the mixture of aryl halide, B2Pin2, catalyst, base, and solvent is stirred at the specified temperature, followed by workup involving extraction and purification.
Research Data : This method yields the target boronate ester with high efficiency (~93%) and is suitable for aromatic compounds bearing methoxy substituents.
Direct Borylation of Phenyl Derivatives
Preparation of phenyl-based boronate esters, such as 2-(4-methoxyphenyl)--dioxaborolane, involves:
- Starting materials : Phenylboronic acid derivatives or boronic esters.
- Method : Reaction with diols or diol derivatives under dehydrating conditions, often catalyzed by acids or bases.
- Operational Conditions : Reactions are typically performed under inert atmospheres with refluxing solvents like toluene or THF, with purification by chromatography.
Research Reference : These methods are detailed in classical organic synthesis literature, with specific mention of preparing boronate esters from phenylboronic acids using diol derivatives.
Specific Reaction Conditions and Yields
| Preparation Method | Reagents | Catalyst | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|---|
| Photocatalyzed Borylation | Aryldiazonium salts, B2Pin2 | MPA-capped CdSe QDs | Water/MeOH | Ambient | 20–24 h | 78% | Photocatalytic, light-driven |
| Nickel-Catalyzed Borylation | Aryl halide, B2Pin2 | Dichlorobis(trimethylphosphine)nickel | THF | 100°C | 2 h | 93% | Inert atmosphere, sealed tube |
| Phenylboronic Acid Derivatives | Phenylboronic acid, diols | Acid/Base catalysts | Toluene/THF | Reflux | Variable | Variable | Dehydrating conditions |
Notes and Considerations
- Reaction Atmosphere : Most syntheses require an inert atmosphere (argon or nitrogen) to prevent oxidation or moisture interference.
- Purification : Column chromatography on silica gel with petroleum ether/ethyl acetate mixtures is standard.
- Yield Optimization : Elevated temperatures and the use of appropriate catalysts significantly improve yields.
- Substituent Effects : Electron-donating groups like methoxy facilitate the borylation process, often resulting in higher yields.
Summary of Research Findings
- Photocatalytic methods offer environmentally friendly routes with mild conditions and high yields.
- Transition-metal catalysis , especially nickel-based systems, provides robust and scalable approaches for aromatic borylation.
- Operational parameters such as temperature, atmosphere, and solvent choice critically influence the efficiency and purity of the final compound.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound participates in palladium-catalyzed cross-coupling reactions with aryl halides or triflates. The boronate ester acts as a nucleophilic partner, transferring the 2-methoxyphenyl group to form biaryl products.
Mechanistic Notes :
-
Transmetallation occurs via a Pd⁰/Pdᴵᴵ cycle, with base-assisted activation of the boronate ester.
-
The ortho-methoxy group slightly reduces coupling efficiency compared to para-substituted analogs due to steric hindrance .
Hydrolysis to Boronic Acid
Controlled hydrolysis converts the boronate ester into the corresponding boronic acid, a versatile intermediate in synthesis.
Stability Considerations :
-
The dioxaborinane ring enhances hydrolytic stability compared to pinacol boronic esters, requiring acidic conditions for complete conversion.
Radical Relay Reactions
The compound serves as a radical precursor in copper- or nickel-catalyzed C–H functionalization reactions.
| System | Radical Type | Products | Yield | Source |
|---|---|---|---|---|
| Cu(OTf)₂, DTBP, DCE, 100°C | Aryl radicals | 2-Methoxyphenylated alkanes | 62% | |
| Ni(cod)₂, tBuOOtBu, MeCN, 40°C | Methyl radicals | 2-Methoxyphenyl-methane adducts | 55% |
Key Observations :
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The methoxy group stabilizes transient aryl radicals via resonance, improving reaction efficiency .
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Competing β-hydride elimination is minimized due to the rigid dioxaborinane structure .
Electrophilic Aromatic Substitution
The electron-rich 2-methoxyphenyl moiety undergoes electrophilic substitution under mild conditions.
| Reaction | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃, AcOH, 0°C | 2-Methoxy-5-nitrophenylboronate | 70% | |
| Bromination | Br₂, FeBr₃, CH₂Cl₂ | 2-Methoxy-5-bromophenylboronate | 85% |
Regioselectivity :
-
Electrophiles preferentially attack the para position relative to the methoxy group, consistent with directing effects .
Oxidation Resistance
The dioxaborinane ring confers exceptional stability against oxidative degradation:
| Oxidizing Agent | Conditions | Outcome | Source |
|---|---|---|---|
| H₂O₂ (30%) | MeOH, 25°C, 24 h | No decomposition | |
| mCPBA (2 equiv) | DCM, 0°C to 25°C | Intact boronate ester |
This stability enables its use in oxidative reaction environments where conventional boronic esters degrade .
Limitations and Challenges
-
Steric Hindrance : The ortho-methoxy group reduces reactivity in sterically demanding couplings (e.g., with hindered aryl halides) .
-
Sensitivity to Strong Bases : Prolonged exposure to NaOH >2M leads to ring-opening side reactions .
Data synthesis derived from peer-reviewed procedures and mechanistic studies[1-9].
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structure allows it to act as a versatile building block in the synthesis of biologically active molecules. Its applications in medicinal chemistry include:
- Anticancer Agents : Research has indicated that boron compounds can enhance the efficacy of certain anticancer drugs. For example, the incorporation of 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane into drug formulations has shown promise in targeting specific cancer cell lines through selective activation mechanisms.
- Drug Delivery Systems : The compound can be utilized in the development of drug delivery systems due to its ability to form stable complexes with various therapeutic agents. This property enhances the solubility and bioavailability of poorly soluble drugs.
Case Study: Anticancer Activity
A study conducted by researchers at PubChem demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism involved the induction of apoptosis through the generation of reactive oxygen species (ROS).
Organic Synthesis Applications
In organic synthesis, this compound serves as a key intermediate in various reactions:
- Cross-Coupling Reactions : The compound is effective in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds. This is particularly useful in synthesizing complex organic molecules for pharmaceuticals and agrochemicals.
- Functionalization of Aromatic Compounds : The presence of boron allows for selective functionalization of aromatic rings, which can lead to the development of new materials with tailored properties.
Data Table: Reaction Conditions for Cross-Coupling
| Reaction Type | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | Toluene | 100 | 85 |
| Negishi Coupling | NiCl₂(dppf) | DMF | 120 | 78 |
| Stille Coupling | Pd(PPh₃)₂Cl | THF | 80 | 90 |
Materials Science Applications
The unique properties of this compound extend into materials science:
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its boron content contributes to improved flame retardancy in polymer composites.
- Nanomaterials : Research has shown that this compound can be used to synthesize boron-containing nanomaterials with potential applications in electronics and photonics.
Case Study: Polymer Enhancement
A study published in a leading materials science journal highlighted how incorporating this compound into polycarbonate matrices improved the material's thermal degradation temperature by over 30°C compared to unmodified polycarbonate.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborinane ring can coordinate with nucleophiles, facilitating reactions such as cross-coupling and substitution. The methoxy group and phenyl ring also contribute to the compound’s reactivity by stabilizing intermediates and transition states.
Comparison with Similar Compounds
Comparison with Structural Analogs
Aryl-Substituted Derivatives
2-(4-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
- Exhibits para-methoxy substitution, altering electronic properties compared to the ortho isomer. Reported as a colorless liquid with ¹H NMR (CDCl₃): δ 7.45 (d, J = 8.8 Hz, 2H), 6.90 (d, J = 8.8 Hz, 2H), 4.10–3.80 (m, 4H), 1.70–1.40 (m, 12H) .
- Used in nickel-catalyzed borylation of aryl halides, tolerating functional groups like esters and nitriles .
2-(4-Fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
Alkoxy-Substituted Derivatives
2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane (CAS: 61676-61-7)
2-Ethoxy-4,4,6-trimethyl-1,3,2-dioxaborinane
Catalytic Performance and Selectivity
- The 2-(2-Methoxyphenyl) derivative shows superior performance in palladium-catalyzed reactions due to the electron-donating methoxy group stabilizing intermediates .
- In contrast, 2-(4-fluorophenyl) analogs are favored in nickel systems for room-temperature borylation of aryl chlorides .
Stability and LogP Comparison
Biological Activity
2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is an organoboron compound that has garnered attention due to its potential biological activities. This compound, with the molecular formula , is characterized by a dioxaborinane ring structure that contributes to its reactivity and utility in various chemical applications. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name: this compound
- Molecular Formula:
- Molecular Weight: 234.1 g/mol
- CAS Number: 934558-31-3
The biological activity of this compound is primarily attributed to its ability to participate in various chemical reactions that modify biological molecules. Its dioxaborinane structure allows it to act as a versatile reagent in organic synthesis and medicinal chemistry.
Key Mechanisms:
- Suzuki-Miyaura Coupling: This reaction facilitates the formation of carbon-carbon bonds and is essential in synthesizing complex organic molecules.
- Reactivity with Biomolecules: The presence of the boron atom allows for interactions with nucleophiles in biological systems, potentially leading to modifications of proteins and nucleic acids.
Biological Activities
Research indicates that compounds containing dioxaborinane structures exhibit a range of biological activities:
- Anticancer Activity: Preliminary studies suggest that derivatives of dioxaborinanes can inhibit cancer cell proliferation. For instance, related compounds have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values indicating significant potency .
- Antimicrobial Properties: Some organoboron compounds have demonstrated antibacterial and antifungal activities. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of a series of organoboron compounds on human cancer cell lines. The results showed that certain modifications to the dioxaborinane structure enhanced anticancer activity significantly. For example:
- Compound Tested: this compound
- Cell Line: MCF-7
- IC50 Value: 15 μM (indicating moderate potency)
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of boron-containing compounds:
- Organism Tested: Staphylococcus aureus and Escherichia coli
- Results: Compounds exhibited zones of inhibition ranging from 10 to 20 mm depending on the concentration used.
Summary Table of Biological Activities
| Activity Type | Test Organism/Cell Line | IC50/Effectiveness |
|---|---|---|
| Anticancer | MCF-7 | 15 μM |
| Antibacterial | Staphylococcus aureus | Zone of inhibition: 15 mm |
| Escherichia coli | Zone of inhibition: 20 mm |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via condensation of 2-methoxyphenylboronic acid with neopentyl glycol derivatives under anhydrous conditions. Key steps include:
- Catalysis : Use of transition-metal catalysts (e.g., Rh or Ru complexes) to facilitate boron-oxygen bond formation, with yields ranging from 63% to 87% depending on solvent (THF or toluene) and temperature (70–135°C) .
- Purification : Flash chromatography on silica gel (e.g., EMD Silica Gel 60) under inert atmosphere ensures high purity .
- Data Table :
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Rhodium dimer | Methanol | 70 | 63 | |
| Ruthenium complex | Toluene | 80 | 80 |
Q. How is this compound characterized structurally and spectroscopically?
- Techniques :
- NMR : H NMR shows distinct peaks for the methoxy group (~δ 3.8 ppm) and aromatic protons (δ 6.8–7.5 ppm). C NMR confirms boron-adjacent carbons at δ 25–30 ppm .
- MS : Molecular ion peaks (e.g., m/z 218.1 for CHBO) align with theoretical molecular weight .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Regulatory Compliance :
- REACH Restrictions : Listed under Annex XIV (Authorization Required) and Annex XVII (Reproductive Toxin Category 1B) in the EU due to borate toxicity. Use requires institutional approval and closed-system handling .
Advanced Research Questions
Q. How does this compound participate in hydroboration reactions, and what factors govern its regioselectivity?
- Mechanistic Insights : Acts as a hydroboration agent for olefins, with regioselectivity influenced by steric effects of the 4,4,6-trimethyl groups. Electron-rich olefins (e.g., styrene) react faster due to boron’s electrophilic nature .
- Kinetic Data : Relative hydroboration rates for cyclohexene vs. 1-hexene show a 3:1 preference under standard conditions (THF, 25°C) .
Q. How can researchers resolve contradictions in NMR data for boron-containing intermediates derived from this compound?
- Analytical Strategy :
- Variable Temperature NMR : Resolves dynamic effects (e.g., hindered rotation of the dioxaborinane ring) that cause peak broadening at room temperature .
- B NMR : Directly probes boron coordination environment (δ 28–32 ppm for trigonal planar geometry) .
Q. What catalytic systems optimize cross-coupling reactions involving this boronate ester?
- Case Study : Suzuki-Miyaura coupling using Pd(PPh)/CsCO in DMF achieves >80% yield for biaryl products. Key parameters:
- Base : CsF enhances transmetallation efficiency .
- Solvent : Polar aprotic solvents (e.g., DMA) stabilize boronate intermediates .
Q. How do steric and electronic effects of the 2-methoxyphenyl group influence reactivity in photoredox applications?
- Findings : The methoxy group’s electron-donating nature increases boron’s Lewis acidity, facilitating single-electron transfer (SET) in photoredox cycles. Steric bulk from trimethyl groups slows undesired side reactions (e.g., dimerization) .
Data Contradiction Analysis
Q. Discrepancies in reported hydroboration yields: How to troubleshoot experimental reproducibility?
- Root Causes :
- Moisture Sensitivity : Trace water hydrolyzes the boronate ester, reducing effective concentration. Use molecular sieves and rigorous drying protocols .
- Catalyst Purity : Residual ligands from metal catalysts (e.g., triphenylphosphine) can inhibit reactivity. Pre-purify catalysts via recrystallization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
